N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVSWVAJHCFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide typically involves the reaction of 4-hydroxyaniline with methyl thiophene-2-carboxylate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of various thiophene-2-carboxamide derivatives, including N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide. These compounds have shown promising activity against resistant bacterial strains, particularly extended-spectrum beta-lactamase (ESBL) producing Escherichia coli.
Experimental Findings
In vitro studies demonstrated that this compound exhibits a significant zone of inhibition against ESBL-producing E. coli, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent .
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | 15 ± 2 | 20 |
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties. Its structural features allow it to interact with various biological targets involved in inflammatory pathways.
Inhibition of Enzymes
Studies have shown that derivatives of thiophene-2-carboxamide can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Case Study
A study involving a series of thiophene derivatives demonstrated that certain modifications to the this compound structure enhanced its potency as an anti-inflammatory agent, suggesting avenues for further optimization .
Anti-cancer Applications
The potential anti-cancer applications of this compound are under investigation, particularly concerning its effects on various cancer cell lines.
Experimental Data
In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Thiophene-2-carboxamide derivatives vary based on substituents on the phenyl ring and the nitrogen atom. Key structural distinctions and their implications are outlined below:
Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives
Antibacterial Activity
- Nitrothiophene carboxamides (e.g., C₁₆H₁₀F₃N₃O₄S₂ in ) exhibit narrow-spectrum antibacterial activity, with purity up to 99.05% .
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogs () are synthesized via Suzuki coupling and show antibacterial efficacy, likely due to their pyridinyl substituents enhancing target affinity .
Analgesic Activity
- 4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol () demonstrates analgesic activity comparable to paracetamol but with lower hepatotoxicity, attributed to the 4-hydroxyphenyl group .
Anticancer and Antiangiogenic Activity
Antifungal and Genotoxic Effects
- N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits antifungal activity but also genotoxicity in mammalian cells, likely due to the nitro group’s reactivity .
Key Research Findings and Implications
Substituent Effects: Hydroxyl groups enhance solubility and target binding (e.g., ’s analgesic compound) but may reduce metabolic stability . Nitro and chloro groups improve antibacterial potency but increase toxicity risks .
Therapeutic Potential: The target compound’s 4-hydroxyphenyl group aligns with fenretinide’s anticancer activity, suggesting possible applications in oncology .
Biological Activity
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a hydroxyphenyl group and a carboxamide functional group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the carboxamide group may engage in electrostatic interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's therapeutic effects.
Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : The compound has been explored for its potential to reduce inflammation, which is crucial in treating various chronic diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy .
- Enzyme Inhibition : Investigated as a potential inhibitor of monoamine oxidase (MAO) and cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
- Enzyme Inhibition Studies :
- Toxicity Assessment :
- Antioxidant Activity :
Case Studies
Several case studies highlight the efficacy of this compound:
- A study focusing on the compound's role as an MAO-B inhibitor reported promising results, suggesting potential applications in neuroprotection and mood regulation .
- Another investigation into its anti-inflammatory effects revealed that it could reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory conditions.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves amide coupling between thiophene-2-carbonyl chloride and N-methyl-4-hydroxyaniline. Key variables include solvent choice (e.g., acetonitrile for reflux , DMF for imidazole derivatives ), stoichiometric ratios, and temperature control. Optimization strategies include:
- Using coupling agents like EDCI/HOBt to enhance efficiency.
- Monitoring reaction progress via TLC and intermediate NMR analysis .
- Purification via recrystallization or column chromatography. Yield improvements are achievable by adjusting microwave irradiation parameters (200–300 W, 5–15 min) in solvent-free or solid-supported systems .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Critical techniques include:
- 1H/13C NMR : Verify amide bond formation (δ 7.5–8.0 ppm for thiophene protons; δ 10–12 ppm for hydroxyl protons) .
- FT-IR : Confirm carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) .
- Elemental Analysis : Ensure purity (>95% C, H, N content) .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., thiophene-2-carbonyl chloride) and N-methylation byproducts. Identification methods:
- TLC/HPLC-DAD : Compare retention times against authentic samples .
- LC-MS : Detect side products via mass fragmentation.
- 13C NMR : Identify acetylated byproducts if hydroxyl protection is incomplete .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiophene-2-carboxamide derivatives?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:
- Standardized Bioassays : Use reference compounds (e.g., fluconazole for antifungal tests) under identical conditions (pH, cell lines) .
- Purity Validation : Perform HPLC (>99% purity) before testing .
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogenation at thiophene positions) to isolate bioactive moieties .
- Genotoxicity Assessment : Combine Ames tests and comet assays to address conflicting reports .
Q. What computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with optimized parameters (exhaustiveness=32) against targets like CYP51 for antifungal activity .
- MD Simulations : Run 50-ns simulations in GROMACS to assess binding stability.
- Pharmacophore Modeling : Identify critical interactions (e.g., phenolic OH as H-bond donor, thiophene π-π stacking) .
- Validation : Mutagenesis studies on predicted binding residues (e.g., Tyr136 in CYP51) .
Q. How can microwave-assisted synthesis be optimized for improved regioselectivity?
- Methodological Answer :
- Parameter Optimization : Adjust microwave power (200–300 W), irradiation time (5–15 min), and solvent polarity (DMF > acetonitrile) .
- Solid Supports : Use Al2O3 to enhance thermal transfer .
- In-Situ Monitoring : Track reaction progress via FT-IR or Raman spectroscopy.
- Protection Strategies : Introduce TBSCl to protect the hydroxyl group pre-amidation, reducing side reactions .
Q. What strategies improve crystallization for X-ray studies?
- Methodological Answer :
- Solvent Selection : Slow evaporation from DMF/water (9:1 v/v) at 4°C .
- Seeding : Use microcrystals obtained via antisolvent vapor diffusion (hexane/ethyl acetate).
- Temperature Cycling : Alternate between 25–40°C with ultrasonic irradiation to prevent oiling-out .
- Hansen Solubility Parameters : Prioritize high-polarity solvents to enhance π-π stacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
